molecular formula C7H5BrF2O B572633 (2-Bromo-4,5-difluorophenyl)methanol CAS No. 476620-55-0

(2-Bromo-4,5-difluorophenyl)methanol

Cat. No. B572633
M. Wt: 223.017
InChI Key: PXNMZIPQCOVDEU-UHFFFAOYSA-N
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Description

“(2-Bromo-4,5-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4,5-difluorophenyl)methanol” consists of a phenyl ring substituted with bromo and fluoro groups at the 2nd, 4th, and 5th positions, and a methanol group .

Scientific Research Applications

  • Synthesis of Bromo-Substituted Cyclopentenones : A study by Shirinian et al. (2012) describes the bromination of 2,3-diarylcyclopent-2-en-1-ones to introduce bromine atoms into different positions, leading to the synthesis of bromo-substituted cyclopentenones, important for organic synthesis and preparation of various substances (Shirinian et al., 2012).

  • Total Synthesis of Biologically Active Compounds : Akbaba et al. (2010) achieved the first synthesis of a naturally occurring bromophenol starting from a related compound, showcasing its utility in synthesizing biologically active substances (Akbaba et al., 2010).

  • Study of Nucleophilic Substitution Reactions : The study by Harifi-Mood and Mousavi-Tekmedash (2013) on the reaction of 2-bromo-5-nitrothiophene with morpholine in various solvents, including methanol, provides insights into the behavior of brominated compounds in nucleophilic substitution reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013).

  • Photochemical Decomposition Studies : Research by Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water, shedding light on the environmental fate of brominated compounds (Eriksson et al., 2004).

  • Role in Antibacterial Agents : A study by Xu et al. (2003) on bromophenols isolated from marine algae, including compounds related to (2-Bromo-4,5-difluorophenyl)methanol, highlights their potential as antibacterial agents (Xu et al., 2003).

  • Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of (2-Bromo-4,5-difluorophenyl)methanol, and studied their inhibitory effects on human carbonic anhydrase II, an enzyme target for various diseases (Balaydın et al., 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2-bromo-4,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMZIPQCOVDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727000
Record name (2-Bromo-4,5-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4,5-difluorophenyl)methanol

CAS RN

476620-55-0
Record name 2-Bromo-4,5-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476620-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4,5-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.4 g (10 mmol) of 2-bromo-4,5-difluorobenzoic acid [prepared according to the procedure of Braish et al., Syn. Comm., 3067-3074 (1992)] in 75 mL of tetrahydrofuran was added 2.43 g (15 mmol) of carbonyldiimidazole. The solution was heated under reflux for 3.5 h, cooled to ambient temperature and 0.38 g (10 mmol) of sodium borohydride in 15 mL of water was added. The reaction was stirred for 10 min and partitioned between ethyl acetate and 10% aqueous sodium bicarbonate solution. The organic layer was washed twice with warm water, brine, dried over magnesium sulfate, and concentrated in vacuo. Purification by flash chromatography (silica gel, 4:1 hexane:ethyl acetate) afforded 1.9 g of 2-bromo-4,5-difluorobenzyl alcohol. To a solution of 1.9 g (8.4 mmol) of 2-bromo-4,5-difluorobenzyl alcohol in 30 mL of dichloromethane at 0° C. was added 3.4 g (10 mmol) of carbon tetrabromide and 2.7 g (10 mmol) of triphenylphosphine. The reaction was stirred for 2 h at this temperature, the solvent was removed in vacuo and the residue stirred with 100 mL of diethyl ether. The solution was filtered, concentrated in vacuo, and purified by flash chromatography (silica gel, 20:1 hexane:ethyl acetate) to afford 2.9 g of 2-bromo-4,5-difluorobenzyl bromide contaminated with carbon tetrabromide which was used without further purification. Using the procedures outlined for the preparation of Intermediates 2-4, the benzyl bromide derivative was converted to the title compound.
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2.4 g
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0.38 g
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15 mL
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2.43 g
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75 mL
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Synthesis routes and methods II

Procedure details

Solid CDI (4.3 g, 26.4 mmol) was added to a THF solution (130 mL) of 2-bromo-4,5-difluorobenzoic acid and the solution was refluxed. After 3 h the resulting mixture was cooled to room temperature and a water solution (26 mL) of NaBH4 (666 mg, 17.6 mmol) was added. After 10 min the resulting mixture was diluted with EtOAc and 10% aqueous NaHCO3 and the layers were separated. The organic layer was washed with water and brine, dried (Na2SO4), concentrated, and purified via column chromatography to yield the title compound.
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4.3 g
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130 mL
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666 mg
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26 mL
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Synthesis routes and methods III

Procedure details

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Citations

For This Compound
2
Citations
DE Beck, W Lv, M Abdelmalak, CB Plescia… - Bioorganic & medicinal …, 2016 - Elsevier
Fluorine and chlorine are metabolically stable, but generally less active replacements for a nitro group at the 3-position of indenoisoquinoline topoisomerase IB (Top1) poisons. A …
Number of citations: 36 www.sciencedirect.com
R Severin - 2010 - oops.uni-oldenburg.de
Im Rahmen dieser Arbeit wurden Titankomplexe bezüglich ihrer Aktivität zur Hydroaminierung von Alkenen untersucht und verglichen. Dabei stellte sich heraus, dass alle untersuchten …
Number of citations: 3 oops.uni-oldenburg.de

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